Patent Blue V is classified as a synthetic dye derived from the triphenylmethane family. Its chemical structure is represented by the formula C54H62CaN4O14S4, indicating that it can exist as either a sodium or calcium salt. The dye is recognized by the Color Index number 42051 and has an E number of E131 when used as a food additive. In Europe, it is commonly found in products such as gelatin desserts and certain confectioneries but is banned in countries like Australia and the United States due to potential allergic reactions .
The synthesis of Patent Blue V involves several key steps:
This multi-step synthesis highlights the complexity involved in producing high-purity Patent Blue V for both food and medical applications.
The molecular structure of Patent Blue V features a complex arrangement characteristic of triphenylmethane dyes. It consists of multiple aromatic rings and functional groups that contribute to its color properties:
This structural diversity allows Patent Blue V to function effectively as both a dye and a pH indicator.
Patent Blue V participates in several chemical reactions relevant to its applications:
These reactions underline the versatility of Patent Blue V in both industrial and laboratory settings.
The mechanism of action for Patent Blue V primarily revolves around its ability to interact with biological tissues during medical procedures:
This mechanism highlights the importance of Patent Blue V beyond mere coloration, emphasizing its role in enhancing diagnostic accuracy.
Patent Blue V exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications across food science and medicine.
Patent Blue V has diverse applications across multiple fields:
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